2-Methylthio-N-6-isopentenyladenosine

Vue d'ensemble

Description

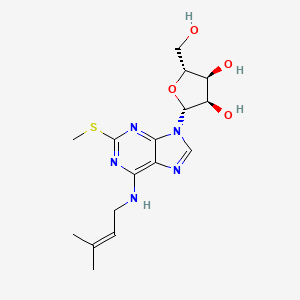

2-methylthio-N(6)-(Delta(2)-isopentenyl)adenosine is a nucleoside analogue in which adenosine has been modified by substitution at C-2 by a methylthio (methylsulfanyl) group and at the 6-amino nitrogen by a Delta(2)-isopentenyl group. It derives from an adenosine.

Mécanisme D'action

Target of Action

The primary target of ms2i6A, also known as 2-Mtia or 2-Methylthio-N-6-isopentenyladenosine, is transfer RNAs (tRNAs) . Specifically, it modifies the adenosine at position A37 of four mitochondrial DNA-encoded tRNAs . This modification is evolutionarily conserved and plays a crucial role in efficient mitochondrial translation and energy metabolism in mammals .

Mode of Action

The enzyme Cdk5 regulatory subunit-associated protein 1 (Cdk5rap1) specifically converts N6-isopentenyladenosine (i6A) to ms2i6A at position A37 of four mitochondrial DNA-encoded tRNAs . This modification facilitates correct codon-anticodon base-pairing, thus promoting efficient protein translation .

Biochemical Pathways

The ms2i6A modification is part of the broader biochemical pathway of post-transcriptional modifications that tRNAs undergo . These modifications, particularly at positions 34 and 37 near the anticodon region, are crucial for promoting efficient protein translation .

Result of Action

The ms2i6A modification has a profound impact on both molecular and physiological functions . It regulates efficient mitochondrial translation and energy metabolism in mammals . In the context of glioma-initiating cells, the ms2i6A conversion mediated by CDK5RAP1 is required to sustain related traits, including self-renewal capacity, undifferentiated state, and tumorigenic potential .

Action Environment

The activity of CDK5RAP1, the enzyme responsible for the ms2i6A modification, is influenced by environmental factors such as oxygen concentration . In hypoxic conditions, such as those found in the tumor core, CDK5RAP1 activity is elevated, contributing to the maintenance of glioma-initiating cells .

Analyse Biochimique

Biochemical Properties

The enzyme Cdk5 regulatory subunit-associated protein 1 (Cdk5rap1) specifically converts N6-isopentenyladenosine (i6A) to 2-Methylthio-N-6-isopentenyladenosine (ms2i6A) at position A37 of four mitochondrial DNA-encoded tRNAs . This modification regulates efficient mitochondrial translation and energy metabolism in mammals .

Cellular Effects

The presence of this compound (ms2i6A) in tRNAs has a profound impact on cellular function. It facilitates correct codon-anticodon base-pairing, thus promoting efficient protein translation . This, in turn, influences cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound (ms2i6A) involves its interaction with the enzyme Cdk5rap1. This enzyme performs thiomethylation, forming ms2i6A from i6A in a first turnover . The modification exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the modification is crucial for efficient mitochondrial translation and energy metabolism , suggesting that it may have long-term effects on cellular function.

Metabolic Pathways

This compound (ms2i6A) is involved in the metabolic pathway of tRNA modification. The enzyme Cdk5rap1 converts i6A to ms2i6A at position A37 of four mitochondrial DNA-encoded tRNAs . This modification is crucial for the regulation of efficient mitochondrial translation and energy metabolism .

Subcellular Localization

Immunocytochemistry analysis has shown the predominant localization of this compound (ms2i6A) in mitochondria and co-localization with the mitochondrial elongation factor Tu . This suggests that ms2i6A is a mitochondrial tRNA-specific modification and is absent from nuclear-encoded RNA species .

Activité Biologique

2-Methylthio-N-6-isopentenyladenosine (ms²i⁶A) is a hypermodified nucleoside predominantly found in mitochondrial transfer RNA (mt-tRNA) across various organisms. This compound plays a critical role in mitochondrial translation and energy metabolism, influencing protein synthesis and cellular function. The following sections provide a comprehensive overview of its biological activity, synthesis, and implications in health and disease.

Chemical Structure and Properties

This compound is characterized by:

- A methylthio group at the 2-position.

- An isopentenyl group at the N-6 position of the adenosine base.

This unique structure enhances its functionality within tRNA, particularly at position 37, where it contributes to the stability and efficiency of protein synthesis.

1. Role in Mitochondrial Translation

Research indicates that ms²i⁶A is essential for maintaining mitochondrial translation efficiency. It is synthesized from N-6-isopentenyladenosine (i⁶A) through the action of the enzyme CDK5RAP1 , which specifically modifies i⁶A to ms²i⁶A in mt-tRNAs. This modification is crucial for:

- Proper folding of mt-tRNA molecules.

- Regulating mitochondrial energy metabolism , which is vital for cellular energy production .

2. Influence on Glioma-Initiating Cells

Studies have shown that ms²i⁶A modification is linked to the maintenance of glioma-initiating cell (GIC) traits. The presence of this modification supports:

- Self-renewal capacity and undifferentiated states of GICs.

- Tumorigenic potential, indicating a possible role in cancer biology .

3. Gene Expression Regulation

ms²i⁶A has been implicated in regulating gene expression, particularly in bacterial pathogens like Shigella flexneri. This regulation may occur through its influence on tRNA-protein interactions or the translation process itself .

Synthesis Pathways

The biosynthesis of ms²i⁶A involves several enzymatic steps:

- Conversion of i⁶A to ms²i⁶A by CDK5RAP1.

- The process is conserved across species, highlighting its evolutionary significance .

Case Studies

- Mitochondrial Disease Implications : Patients with mitochondrial diseases exhibit decreased levels of ms²i⁶A in mt-tRNAs, suggesting that disruption of this modification may contribute to disease pathology .

- Tumorigenesis : In glioma models, inhibition of CDK5RAP1 led to increased levels of i⁶A and diminished GIC traits, underscoring the importance of ms²i⁶A in cancer biology .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features |

|---|---|

| N-6-Isopentenyladenosine | Lacks methylthio modification; essential for tRNA function. |

| 2-Methylthio-N6-(cis-4-hydroxyisopentenyl)adenosine | Contains a hydroxy group; involved in different biological pathways. |

| 2-Methylthio-N6-dimethylallyladenosine | Has dimethylallyl group; affects protein synthesis differently. |

| 2-Methylthio-N6-(delta(2)-isopentenyl)adenosine | Variation with different double bond configuration; impacts stability and interaction with tRNA. |

This table illustrates the unique characteristics and functionalities of ms²i⁶A compared to structurally similar compounds.

Applications De Recherche Scientifique

Role in Mitochondrial Translation and Energy Metabolism

The modification of adenosine to 2-methylthio-N-6-isopentenyladenosine is essential for efficient mitochondrial translation. It is specifically catalyzed by the enzyme CDK5RAP1, which converts N6-isopentenyladenosine (i6A) to ms2i6A at position A37 of mitochondrial tRNAs. This modification enhances the stability and functionality of tRNAs, thereby facilitating protein synthesis within mitochondria, which is critical for energy production in cells .

Case Study: Glioma-Initiating Cells

Research has demonstrated that ms2i6A plays a significant role in maintaining the characteristics of glioma-initiating cells (GICs). The conversion mediated by CDK5RAP1 is necessary for sustaining the self-renewal capacity and tumorigenic potential of these cells. When CDK5RAP1 is inhibited, there is an accumulation of i6A, leading to excessive autophagy and loss of GIC-related traits . This suggests that targeting the ms2i6A pathway could be a potential therapeutic strategy in glioblastoma treatment.

Influence on Gene Expression

The presence of ms2i6A has been linked to the regulation of virulence genes in certain bacterial pathogens. For instance, studies on Shigella flexneri indicate that the absence of this modification results in reduced expression of virulence-related genes, thereby affecting the pathogen's ability to cause disease . This highlights the potential of ms2i6A as a target for developing new antimicrobial strategies.

Transcriptome-Wide Mapping Techniques

Recent advancements have introduced methods for transcriptome-wide mapping of ms2i6A at single-base resolution. The ReACT-seq technique utilizes chemoselective methylthio group bioconjugation to tag and enrich modified RNAs prior to sequencing. This approach allows researchers to analyze the distribution and function of ms2i6A across different RNA species, providing insights into its regulatory roles .

Biochemical Research Applications

In biochemical research, ms2i6A serves as a valuable tool for studying RNA modifications and their effects on translation. Its role in modulating tRNA structure and function makes it essential for understanding the complexities of gene expression regulation at the post-transcriptional level.

Potential Therapeutic Applications

Given its involvement in cancer biology and mitochondrial diseases, this compound has potential therapeutic implications. By manipulating its pathways or utilizing its modification properties, researchers may develop novel treatments for various diseases, including cancer and mitochondrial disorders.

Data Table: Comparison of Related Compounds

| Compound Name | Key Features |

|---|---|

| N-6-Isopentenyladenosine | Lacks methylthio modification; essential for tRNA function |

| 2-Methylthio-N6-(cis-4-hydroxyisopentenyl)adenosine | Contains a hydroxy group; involved in different biological pathways |

| 2-Methylthio-N6-dimethylallyladenosine | Has dimethylallyl group instead; affects protein synthesis differently |

Propriétés

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O4S/c1-8(2)4-5-17-13-10-14(20-16(19-13)26-3)21(7-18-10)15-12(24)11(23)9(6-22)25-15/h4,7,9,11-12,15,22-24H,5-6H2,1-3H3,(H,17,19,20)/t9-,11-,12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQXUWKZDSEQRR-SDBHATRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30943113 | |

| Record name | N-(3-Methylbut-2-en-1-yl)-2-(methylsulfanyl)-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20859-00-1 | |

| Record name | 2-Methylthio-N6-isopentenyladenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20859-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylthio-N-6-isopentenyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020859001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Methylbut-2-en-1-yl)-2-(methylsulfanyl)-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylthio-N6-(delta2-isopentenyl)adenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.